

Technical Support Center: Ledipasvir Co-administration with Proton Pump Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ledipasvir*

Cat. No.: *B612246*

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of proton pump inhibitors (PPIs) on the absorption and efficacy of **Ledipasvir**.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the drug-drug interaction between proton pump inhibitors (PPIs) and **Ledipasvir**?

A1: The solubility of **Ledipasvir** is pH-dependent. It is more soluble in acidic environments. Proton pump inhibitors increase the gastric pH, which leads to a decrease in the solubility of **Ledipasvir**. This reduced solubility can, in turn, decrease its absorption and potentially impact its therapeutic efficacy.

Q2: How significantly do PPIs affect the pharmacokinetic parameters of **Ledipasvir**?

A2: Co-administration of PPIs has been shown to decrease the maximum concentration (C_{max}) and the area under the concentration-time curve (AUC) of **Ledipasvir**. The extent of this interaction is dependent on the timing of administration and the dose of the PPI. For instance, simultaneous administration of omeprazole (20 mg once daily) with a single dose of **Ledipasvir**/Sofosbuvir (90 mg/400 mg) resulted in a decrease in **Ledipasvir**'s C_{max} and AUC by 11% and 4%, respectively[1]. However, when omeprazole was administered 2 hours prior to a single 30 mg dose of **Ledipasvir** alone, the C_{max} and AUC of **Ledipasvir** were reduced by 48% and 42%, respectively[1].

Q3: Are there any clinical implications of this interaction on the efficacy of **Ledipasvir**-containing regimens?

A3: While some studies have not shown a significant overall impact on sustained virologic response (SVR) rates, others suggest that PPI use may be associated with lower SVR rates in specific patient populations. For example, one real-world cohort study found that twice-daily PPI use was associated with a lower SVR12 rate in patients with cirrhosis[2]. Another study in veterans with HIV/HCV coinfection reported that PPI use was associated with a lower SVR[3]. Therefore, caution is advised when co-administering PPIs with **Ledipasvir**, particularly in these patient groups.

Q4: What are the recommendations for managing patients who require both **Ledipasvir** and a PPI?

A4: If a PPI is medically necessary, it is recommended to administer a low dose (equivalent to omeprazole 20 mg or less) simultaneously with **Ledipasvir**/Sofosbuvir under fasted conditions[1][4]. It is advised not to take a PPI before the administration of **Ledipasvir**/Sofosbuvir[1]. For H2-receptor antagonists, it is recommended that they be administered simultaneously with or 12 hours apart from **Ledipasvir**/Sofosbuvir at a dose that does not exceed the equivalent of famotidine 40 mg twice daily[4].

Troubleshooting Guide

Problem: Unexpectedly low plasma concentrations of **Ledipasvir** are observed in a clinical or preclinical study.

Possible Cause: Concomitant use of acid-reducing agents such as PPIs or H2-receptor antagonists.

Troubleshooting Steps:

- **Review Medication History:** Carefully review the subject's concomitant medications to identify any acid-reducing agents.
- **Assess Dosing Schedule:** Determine the timing of administration of **Ledipasvir** and the acid-reducing agent. Administration of a PPI prior to **Ledipasvir** can significantly reduce its absorption[1].

- Evaluate Gastric pH: If feasible, consider monitoring gastric pH to assess the level of acid suppression.
- Follow Dosing Recommendations: If an acid-reducing agent is necessary, ensure adherence to the recommended dosing guidelines (see FAQ Q4).

Problem: A patient on a **Ledipasvir**-containing regimen and a PPI is not achieving the expected virologic response.

Possible Cause: Reduced **Ledipasvir** efficacy due to decreased absorption caused by the PPI.

Troubleshooting Steps:

- Confirm Adherence: Ensure the patient is adherent to their **Ledipasvir** regimen.
- Review PPI Use: Discuss the necessity of the PPI with the prescribing physician. If possible, consider discontinuing or using an alternative with less impact on gastric pH.
- Adjust Dosing: If the PPI must be continued, ensure the lowest effective dose is used and administered simultaneously with **Ledipasvir** under fasted conditions[1][4].
- Monitor Viral Load: Continue to closely monitor the patient's HCV RNA levels.

Data Presentation

Table 1: Impact of Omeprazole on **Ledipasvir** Pharmacokinetic Parameters

Co-administered Drug & Dose	Ledipasvir Formulation & Dose	Number of Subjects (n)	Change in Ledipasvir C _{max}	Change in Ledipasvir AUC	Reference
Omeprazole 20 mg (simultaneous)	Ledipasvir 90 mg / Sofosbuvir 400 mg (single dose)	16	↓ 11%	↓ 4%	[1]
Omeprazole 20 mg (2 hours prior)	Ledipasvir 30 mg (single dose)	17	↓ 48%	↓ 42%	[1]

Experimental Protocols

In Vitro Dissolution Testing of Ledipasvir

Objective: To assess the dissolution profile of **Ledipasvir** at different pH levels, simulating various gastric environments.

Methodology:

- Apparatus: USP Apparatus 2 (paddle method).
- Dissolution Media: Prepare buffers at pH 1.2, 4.5, and 6.8 to simulate fasted stomach, post-prandial stomach, and intestinal fluid, respectively.
- Procedure:
 - Place a single **Ledipasvir** tablet in each dissolution vessel containing 900 mL of the respective dissolution medium maintained at 37 ± 0.5 °C.
 - Rotate the paddle at a specified speed (e.g., 50 rpm).
 - Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
 - Replace the withdrawn volume with fresh, pre-warmed medium.

- Analysis: Analyze the concentration of **Ledipasvir** in the collected samples using a validated HPLC-UV or LC-MS/MS method[5][6][7].

Caco-2 Cell Permeability Assay for Ledipasvir

Objective: To evaluate the intestinal permeability of **Ledipasvir** and assess its potential for being a substrate of efflux transporters.

Methodology:

- Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® plates) for 21-28 days to allow for differentiation and formation of a polarized monolayer.
- Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer yellow[8][9].
- Transport Studies:
 - Apical to Basolateral (A-B) Transport: Add **Ledipasvir** (at a known concentration, e.g., 10 µM) to the apical (donor) side and collect samples from the basolateral (receiver) side at various time points[9].
 - Basolateral to Apical (B-A) Transport: Add **Ledipasvir** to the basolateral (donor) side and collect samples from the apical (receiver) side to assess efflux.
- Analysis: Quantify the concentration of **Ledipasvir** in the collected samples using a validated LC-MS/MS method[10][11].
- Data Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined.

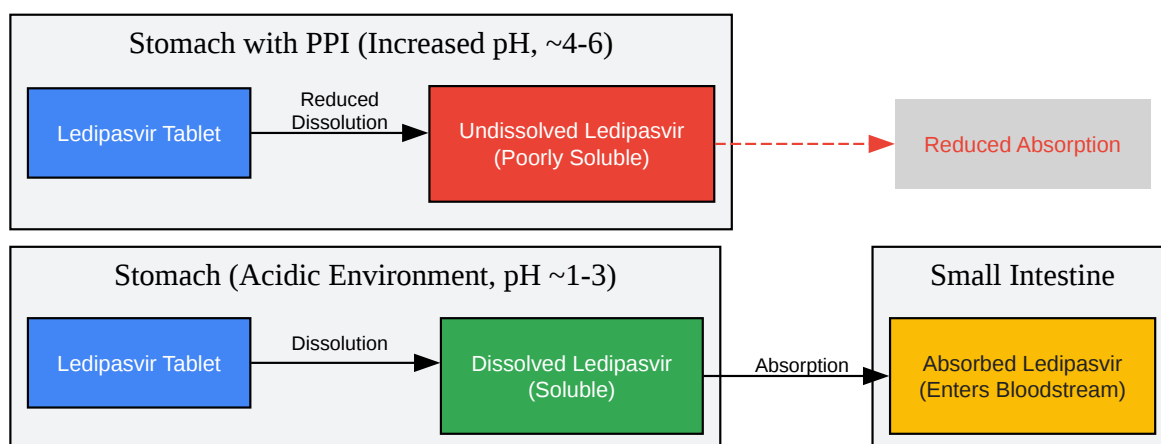
Pharmacokinetic Drug-Drug Interaction Study Protocol (Ledipasvir and Omeprazole)

Objective: To determine the effect of omeprazole on the pharmacokinetics of **Ledipasvir** in healthy volunteers.

Methodology:

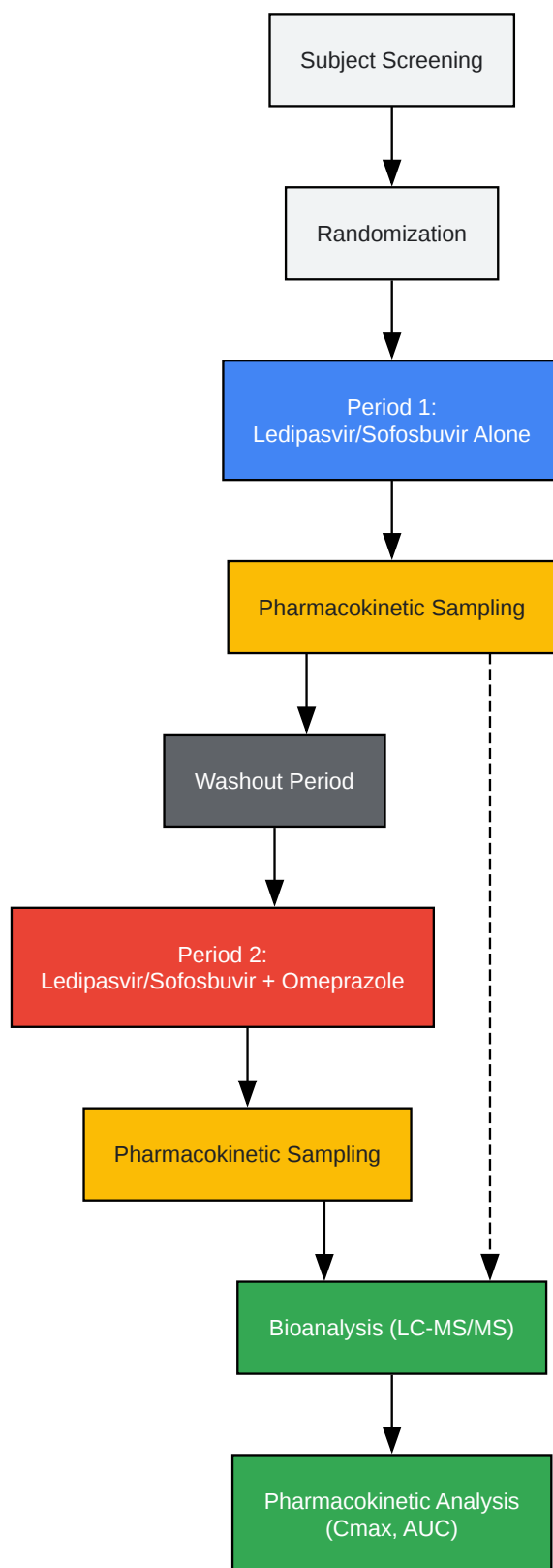
- Study Design: An open-label, randomized, two-period crossover study.
- Participants: Healthy adult volunteers.
- Treatment Periods:
 - Period 1: Administer a single oral dose of **Ledipasvir**/Sofosbuvir (90 mg/400 mg).
 - Washout Period: A sufficient washout period between treatments.
 - Period 2: Administer a single oral dose of **Ledipasvir**/Sofosbuvir (90 mg/400 mg) co-administered with a single oral dose of omeprazole (e.g., 20 mg).
- Pharmacokinetic Sampling: Collect blood samples at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).
- Bioanalysis: Determine the plasma concentrations of **Ledipasvir** using a validated LC-MS/MS method[10][12].
- Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including C_{max}, AUC, and T_{max} for **Ledipasvir** in the presence and absence of omeprazole.

Visualizations



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Caption: Impact of PPI on **Ledipasvir** Dissolution and Absorption.



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Caption: Pharmacokinetic Drug-Drug Interaction Study Workflow.

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- To cite this document: BenchChem. [Technical Support Center: Ledipasvir Co-administration with Proton Pump Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:

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